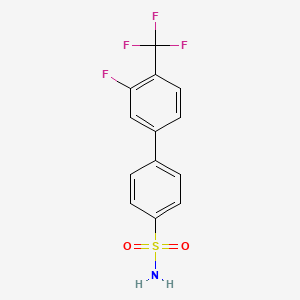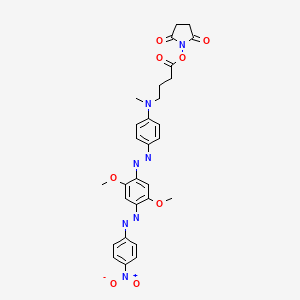
Bhq-2-succinimide ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BhQ-2-succinimide ester, also known as BHQ-2-succinimidyl ester, is a highly efficient acylation reagent and activator. It is widely used in the field of biomedicine for applications such as amide bond formation, cell membrane penetration, protein labeling, and antibody-drug conjugates. This compound is known for its low toxicity and good biocompatibility, making it a safe and effective synthetic tool .
准备方法
Synthetic Routes and Reaction Conditions
BhQ-2-succinimide ester is synthesized through a series of chemical reactions involving the activation of carboxylic acid groups. The process typically involves the reaction of BHQ-2 carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through techniques such as recrystallization or chromatography to achieve the desired quality .
化学反应分析
Types of Reactions
BhQ-2-succinimide ester primarily undergoes acylation reactions, where it reacts with primary amines to form stable amide bonds. This reaction is commonly used in the labeling of biomolecules such as peptides and proteins .
Common Reagents and Conditions
The acylation reaction involving this compound typically requires a slightly alkaline pH (7.2 to 9) and is carried out in aqueous or organic solvents. Common reagents used in these reactions include primary amines, buffers to maintain the pH, and sometimes catalysts to enhance the reaction rate .
Major Products Formed
The major products formed from the reaction of this compound with primary amines are stable amide bonds. These amide bonds are crucial in various applications, including the conjugation of fluorescent dyes to proteins and the formation of antibody-drug conjugates .
科学研究应用
BhQ-2-succinimide ester has a wide range of applications in scientific research:
作用机制
BhQ-2-succinimide ester exerts its effects through the formation of stable amide bonds with primary amines. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, resulting in the release of N-hydroxysuccinimide and the formation of the amide bond. This mechanism is crucial for its applications in protein labeling and drug conjugation .
相似化合物的比较
BhQ-2-succinimide ester is unique in its high efficiency and selectivity for acylation reactions. Similar compounds include:
N-hydroxysuccinimide ester of 4-[(carbobenzyloxy)amino]butyric acid: Used for similar acylation reactions but with different reactivity profiles.
N-succinimidyl 4-iodobenzoate: Another acylation reagent with applications in protein labeling.
Succinimidyl-2,2,5,5-tetramethyl-3-pyrroline-1-oxyl-3-carboxylate: Used for labeling and crosslinking applications.
This compound stands out due to its broad absorption spectrum and high stability, making it a preferred choice for many biochemical applications .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[4-[[2,5-dimethoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-N-methylanilino]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N7O8/c1-34(16-4-5-29(39)44-35-27(37)14-15-28(35)38)21-10-6-19(7-11-21)30-32-23-17-26(43-3)24(18-25(23)42-2)33-31-20-8-12-22(13-9-20)36(40)41/h6-13,17-18H,4-5,14-16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKREZFIUDGDHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)ON1C(=O)CCC1=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3OC)N=NC4=CC=C(C=C4)[N+](=O)[O-])OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N7O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
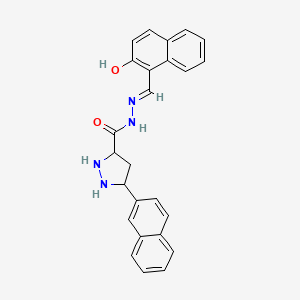

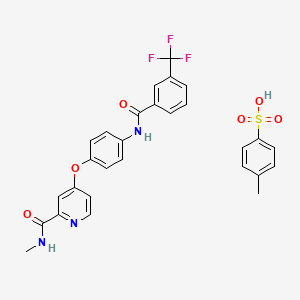
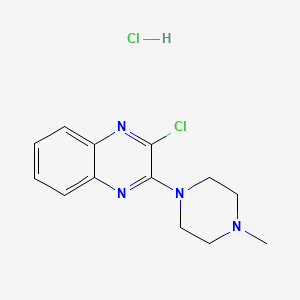
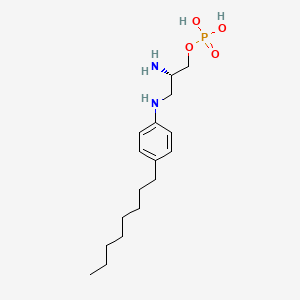
![2-[(2,3-Diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)amino]ethanol hydrobromide](/img/structure/B560431.png)
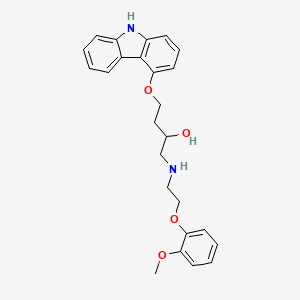
![3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid](/img/structure/B560433.png)
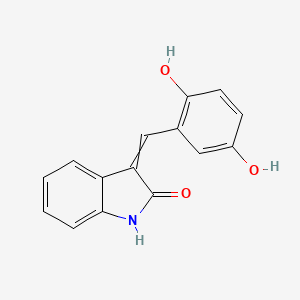
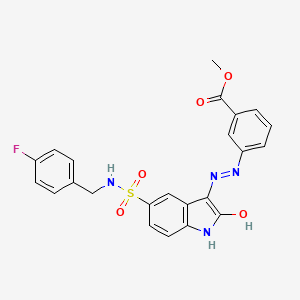
methanone](/img/structure/B560441.png)
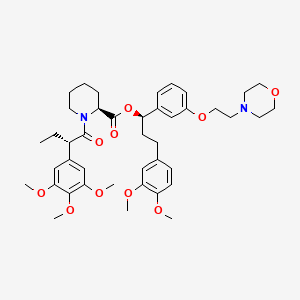
![2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride](/img/structure/B560445.png)
